3,4-dichloro-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(furan-2-ylmethyl)benzamide is an organic compound with the molecular formula C12H9Cl2NO2. It is a benzamide derivative characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, and a furan-2-ylmethyl group attached to the nitrogen atom of the benzamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(furan-2-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and furan-2-ylmethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The product is then isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of starting materials.
Continuous Stirring: Continuous stirring and temperature control to ensure complete reaction.
Purification: Employing industrial-scale purification techniques such as column chromatography or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction Reactions: The benzamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
3,4-dichloro-N-(furan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(furan-2-ylmethyl)benzamide involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(furan-2-ylmethyl)benzamide: Similar structure but with chlorine atoms at the 2 and 4 positions.
4-chloro-N-(furan-2-ylmethyl)benzamide: Contains only one chlorine atom at the 4 position.
N-(furan-2-ylmethyl)benzamide: Lacks chlorine atoms on the benzene ring.
Uniqueness
3,4-dichloro-N-(furan-2-ylmethyl)benzamide is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H9Cl2NO2 |
---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
3,4-dichloro-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H9Cl2NO2/c13-10-4-3-8(6-11(10)14)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
InChI Key |
LJQHFPZMQPQTEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.